コリンビタートラート

概要

説明

コリンビタートレート: は、コリンと酒石酸の塩である有機化合物です。 神経伝達物質の合成、細胞膜の構造、脂質代謝など、さまざまな生理学的プロセスにおいて重要な役割を果たす必須栄養素であるコリンを供給するための栄養補助食品として一般的に使用されています . コリンビタートレートは、認知機能を高める可能性のある効果と健康上の利点で知られています .

作用機序

コリンビタートレートは、記憶形成、注意力、学習、そして全体的な認知機能に関与する重要な神経伝達物質であるアセチルコリンの前駆体であるコリンを提供します . コリンは、細胞膜の完全性を維持する上で重要な役割を果たす、ホスファチジルコリンの極性ヘッドグループの主要な部分でもあります . さらに、コリンは体内で酸化されてベタインを形成し、ベタインはホモシステインをメチオニンに変換しますが、これは心臓血管の健康に重要なプロセスです .

類似化合物の比較

アルファGPC: : アルファGPC(L-α-グリセリルホスホリルコリン)は、高い生物学的利用能と血液脳関門を通過する能力で知られる別のコリン作動性化合物です。 記憶、集中力、学習の改善など、認知機能に対する急性効果のために、しばしば使用されます .

シチコリン: : シチコリン(CDP-コリン)は、生物学的利用能が高く、認知機能を高める効果が高い別のコリン源です。 脳細胞膜の形成と神経修復を促進する役割で知られています .

比較: : コリンビタートレートは、費用対効果が高く、広く使用されているコリン源ですが、アルファGPCやシチコリンに比べて生物学的利用能が低いです。 アルファGPCとシチコリンは、血液脳関門を通過し、認知機能の急性的な利点をもたらす上でより効果的です .

類似化合物

- アルファGPC(L-α-グリセリルホスホリルコリン)

- シチコリン(CDP-コリン)

- コリン塩化物

- コリンクエン酸塩

コリンビタートレートは、手頃な価格で、さまざまな生理学的機能にコリンを提供する効果があるため、依然として人気のある選択肢となっています。

科学的研究の応用

Chemistry: : Choline bitartrate is used in chemical research to study its properties and reactions. It is also used as a reagent in various chemical syntheses .

Biology: : In biological research, choline bitartrate is used to study its effects on cell membrane structure and function, lipid metabolism, and neurotransmitter synthesis .

Medicine: : Choline bitartrate is used in medical research to investigate its potential cognitive-enhancing effects and its role in preventing cognitive decline, especially in the elderly . It is also studied for its potential benefits in treating conditions such as Alzheimer’s disease and other cognitive disorders .

Industry: : In the industrial sector, choline bitartrate is used as a food additive, a dietary supplement, and a feed additive for animals .

生化学分析

Biochemical Properties

Cholini Bitartras is integral in the formation of the phospholipids phosphatidylcholine and sphingomyelin, VLDL, and the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules, playing a key role in various mammalian biological processes .

Cellular Effects

Cholini Bitartras influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for the structural integrity of cells and plays a crucial role in maintaining cell function .

Molecular Mechanism

At the molecular level, Cholini Bitartras exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the synthesis of neurotransmitters and is an important prerequisite for the functioning of cells .

Temporal Effects in Laboratory Settings

The effects of Cholini Bitartras on cellular function can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Cholini Bitartras vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cholini Bitartras is involved in various metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels, playing a key role in various mammalian biological processes .

Transport and Distribution

Cholini Bitartras is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Cholini Bitartras and its effects on its activity or function are currently being researched . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: : コリンビタートレートは、トリメチルアミンとエチレンオキシドと水を化学反応させて合成し、続いて酒石酸と反応させることができます . このプロセスには、トリメチルアミンとエチレンオキシドからのコリンカチオンの形成が含まれ、その後、酒石酸由来のビタートレートアニオンと結合して最終的な化合物を形成します .

工業生産方法: : 工業的な設定では、コリンビタートレートの調製には、酒石酸とトリメチルアミンを 0.8-1.2:2 のモル比で反応させてトリメチルアミン酒石酸塩を形成することが含まれます。次に、エチレンオキシドをトリメチルアミン酒石酸塩に 1:2 のモル比で添加して、ジコリン酒石酸塩を生成します。 最後に、酒石酸をジコリン酒石酸塩に 1:0.8-1.2 のモル比で添加し、製品は濃縮、結晶化、乾燥によって得られます .

化学反応の分析

反応の種類: : コリンビタートレートは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応の条件は、目的の結果によって異なります。

生成される主要な製品: : これらの反応から生成される主要な製品には、学習と記憶に不可欠な神経伝達物質であるアセチルコリンと、体の細胞に不可欠な脂肪であるレシチンが含まれます .

科学研究の応用

化学: : コリンビタートレートは、その特性と反応を研究するために化学研究で使用されています。 さまざまな化学合成の試薬としても使用されます .

生物学: : 生化学研究では、コリンビタートレートは、細胞膜の構造と機能、脂質代謝、神経伝達物質の合成に対する影響を研究するために使用されます .

医学: : コリンビタートレートは、医学研究において、特に高齢者における認知機能の低下を防ぐ役割と、認知機能を高める可能性のある効果を調査するために使用されています . アルツハイマー病やその他の認知症などの状態の治療における潜在的な利点についても研究されています .

類似化合物との比較

Alpha-GPC: : Alpha-GPC (L-alpha-glycerylphosphorylcholine) is another cholinergic compound known for its high bioavailability and ability to cross the blood-brain barrier. It is often used for its acute effects on cognitive function, including improvements in memory, focus, and learning .

Citicoline: : Citicoline (CDP-choline) is another choline source that is highly bioavailable and effective in enhancing cognitive function. It is known for its role in promoting brain cell membrane formation and neurorepair .

Comparison: : While choline bitartrate is a cost-effective and widely used choline source, it has lower bioavailability compared to Alpha-GPC and Citicoline. Alpha-GPC and Citicoline are more effective in crossing the blood-brain barrier and providing acute cognitive benefits .

Similar Compounds

- Alpha-GPC (L-alpha-glycerylphosphorylcholine)

- Citicoline (CDP-choline)

- Choline chloride

- Choline citrate

Choline bitartrate remains a popular choice due to its affordability and effectiveness in providing choline for various physiological functions.

生物活性

Choline bitartrate is a quaternary ammonium compound that serves as a significant source of choline, an essential nutrient involved in various biological processes. This article explores the biological activity of choline bitartrate, focusing on its metabolic pathways, physiological roles, and implications in health and disease, particularly in relation to cognitive function, gut microbiota, and cancer.

Overview of Choline Bitartrate

Choline bitartrate is a salt formed from choline and tartaric acid. It is commonly used as a dietary supplement due to its role as a precursor for acetylcholine, a neurotransmitter essential for memory and muscle control. Choline bitartrate contains approximately 41.1% choline by molecular weight, meaning that a typical dose provides a substantial amount of this critical nutrient.

Choline is primarily metabolized in the liver, where it undergoes several transformations:

- Uptake : Choline enters cells via specific transporters located in the cell membrane.

- Phosphorylation : Once inside the cell, choline is phosphorylated by choline kinase to form phosphocholine.

- Synthesis of Phosphatidylcholine (PtdCho) : Phosphocholine is further converted into PtdCho, a vital component of cell membranes.

- Acetylcholine Production : Choline is also used to synthesize acetylcholine, which plays a crucial role in neurotransmission.

1. Cognitive Function

Choline bitartrate has been investigated for its potential effects on cognitive performance:

- A randomized controlled trial demonstrated that supplementation with 2 g of choline bitartrate improved visuomotor performance but did not significantly enhance memory functions in healthy adults .

- Another study found no acute effects on memory performance following choline supplementation in young participants, suggesting that while choline is critical for neurotransmitter synthesis, its immediate impact on cognitive tasks may be limited .

2. Gut Microbiota Modulation

Recent research indicates that choline supplementation can influence gut microbiome composition:

- A study reported that choline enhances gut microbiome diversity and promotes intestinal epithelial activity . Meta-genomic analyses revealed activation of pathways associated with steroid hormone biosynthesis and degradation of environmental pollutants.

- In vitro studies using porcine intestinal cell lines showed that choline promotes cell proliferation while inhibiting apoptosis, indicating potential benefits for gut health .

3. Cancer Implications

Choline metabolism has been linked to cancer biology:

- Dysregulated choline metabolism can contribute to tumorigenesis and cancer progression. Elevated levels of phosphocholine have been observed in various cancers, suggesting a role for choline in cellular proliferation and survival .

- The interplay between choline metabolism and oncogenic processes highlights the need for further research into how dietary choline influences cancer risk and progression.

Case Studies and Clinical Trials

Several clinical trials have assessed the effects of choline bitartrate on health outcomes:

特性

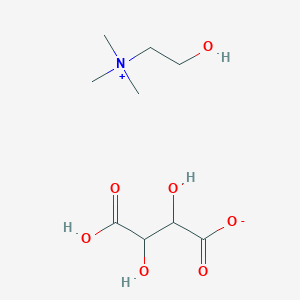

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |

| Details | Thomson Healthcare. PDR for Nutritional Supplements. Thomson Health Care Inc. Montvale, NJ. p.90 (2001) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。